1-[N-(4,7-dimethylquinazolin-2-yl)carbamimidoyl]-3-(3-methylphenyl)thiourea
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Overview
Description
1-[amino-[(4,7-dimethyl-2-quinazolinyl)amino]methylidene]-3-(3-methylphenyl)thiourea is a member of quinazolines.
Scientific Research Applications
Synthesis and Chemical Properties
One-Pot Quinazolin-4-yl-thiourea Synthesis : This compound has been synthesized using intramolecular cycloaddition reactions, involving N-(2-cyanophenyl)benzimidoyl isothiocyanate and primary amines. The structures of the products were confirmed through various spectroscopy methods, emphasizing its relevance in chemical synthesis and molecular structure studies (Fathalla et al., 2001).
Synthesis of Dimethyl Dicarbamates : In this research, a reaction involving thiourea derivatives led to the production of dimethyl dicarbamates, showcasing the compound's role in facilitating complex organic reactions (White & Baker, 1990).
Biological Activities and Applications
Evaluation of Cytotoxicity : Thiourea derivatives have been evaluated for anti-tumor activity against various cell lines. These compounds showed promising cytotoxicity, highlighting their potential in medical research and drug development (Eshghi et al., 2019).
Antioxidant and Antitumor Activities : Thiourea derivatives have shown significant antioxidant and antitumor activities. These findings are crucial in exploring their potential as therapeutic agents (Yeşilkaynak et al., 2017).
Antibacterial and Antifungal Activities : Some thiourea derivatives have demonstrated significant antibacterial and antifungal activities, marking their importance in the development of new antimicrobial agents (Osarumwense, 2022).
properties
Product Name |
1-[N-(4,7-dimethylquinazolin-2-yl)carbamimidoyl]-3-(3-methylphenyl)thiourea |
---|---|
Molecular Formula |
C19H20N6S |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
(1E)-1-[amino-[(4,7-dimethylquinazolin-2-yl)amino]methylidene]-3-(3-methylphenyl)thiourea |
InChI |
InChI=1S/C19H20N6S/c1-11-5-4-6-14(9-11)22-19(26)25-17(20)24-18-21-13(3)15-8-7-12(2)10-16(15)23-18/h4-10H,1-3H3,(H4,20,21,22,23,24,25,26) |
InChI Key |
HBMKYTBXLLTTGT-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=S)/N=C(\N)/NC2=NC(=C3C=CC(=CC3=N2)C)C |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)N=C(N)NC2=NC(=C3C=CC(=CC3=N2)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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